molecular formula C22H24N2O5S B11294627 N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide

Cat. No.: B11294627
M. Wt: 428.5 g/mol
InChI Key: ARXBZCGKTYHRON-UHFFFAOYSA-N
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Description

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Methoxyphenyl Group: This step involves a sulfonylation reaction where the methoxyphenyl group is attached to the pyrrole ring.

    Formation of the Cyclopropane Carboxamide Moiety: The final step involves the formation of the cyclopropane carboxamide moiety through a cyclopropanation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)pyridin-4-amine
  • N-(1-((furan-2-ylmethyl)-carbamoyl)-2-(4-methoxyphenyl)-vinyl)-4-methyl-benzamide

Uniqueness

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C22H24N2O5S/c1-14-15(2)24(13-18-5-4-12-29-18)21(23-22(25)16-6-7-16)20(14)30(26,27)19-10-8-17(28-3)9-11-19/h4-5,8-12,16H,6-7,13H2,1-3H3,(H,23,25)

InChI Key

ARXBZCGKTYHRON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3CC3)CC4=CC=CO4)C

Origin of Product

United States

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